molecular formula C10H11BrO B12089794 3-[(4-Bromophenyl)methyl]oxetane CAS No. 1393688-59-9

3-[(4-Bromophenyl)methyl]oxetane

Cat. No.: B12089794
CAS No.: 1393688-59-9
M. Wt: 227.10 g/mol
InChI Key: WVZLZDXONAYMMC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]oxetane is a chemical compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing an oxygen atom. The presence of a bromophenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]oxetane typically involves the reaction of 4-bromobenzyl alcohol with an appropriate oxetane precursor under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxetane carboxylic acids .

Scientific Research Applications

3-[(4-Bromophenyl)methyl]oxetane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]oxetane involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it a good hydrogen-bond acceptor, allowing it to interact with various biological molecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]oxetane is unique due to the combination of the oxetane ring and the 4-bromophenyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds .

Properties

CAS No.

1393688-59-9

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]oxetane

InChI

InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9H,5-7H2

InChI Key

WVZLZDXONAYMMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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